molecular formula C10H14BrNO B1331804 2-(2-Bromophenoxy)-N,N-dimethylethanamine CAS No. 886851-37-2

2-(2-Bromophenoxy)-N,N-dimethylethanamine

Cat. No.: B1331804
CAS No.: 886851-37-2
M. Wt: 244.13 g/mol
InChI Key: OUWAXRLVNYTZJK-UHFFFAOYSA-N
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Description

2-(2-Bromophenoxy)-N,N-dimethylethanamine is a brominated phenoxyethylamine compound of interest in chemical and pharmaceutical research. This supplier offers the compound with a certified purity of 95% . It is supplied as a solid and should be stored and shipped at room temperature . Researchers should note that this material is classified with the signal word "Warning" and carries hazard statements H315, H319, and H335, indicating it may cause skin and eye irritation and is harmful if inhaled . Appropriate precautionary measures, including the use of personal protective equipment, should be taken. This product is intended For Research Use Only and is not meant for diagnostic or therapeutic applications. For more detailed information, please refer to the available Safety Data Sheet (SDS) .

Properties

IUPAC Name

2-(2-bromophenoxy)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-12(2)7-8-13-10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWAXRLVNYTZJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358341
Record name 2-(2-bromophenoxy)-N,N-dimethylethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886851-37-2
Record name 2-(2-Bromophenoxy)-N,N-dimethylethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886851-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-bromophenoxy)-N,N-dimethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 2 Bromophenoxy N,n Dimethylethanamine

Established Synthetic Routes to 2-(2-Bromophenoxy)-N,N-dimethylethanamine

The synthesis of this compound is typically achieved through multi-step processes that construct the molecule by forming its core ether linkage and incorporating the tertiary amine group.

Multi-step Reaction Pathways

Multi-step synthesis provides a controlled and efficient approach to creating complex molecules from simpler starting materials. vapourtec.com For this compound, the key steps involve forming the ether bond to the brominated phenol (B47542) and ensuring the presence of the N,N-dimethylethanamine side chain.

The central feature of this synthetic route is the O-alkylation of a phenol, a classic method for forming aryl ethers. This process, often a variation of the Williamson ether synthesis, involves the reaction of a phenoxide ion with an alkyl halide.

The primary starting material for the phenoxy portion of the molecule is 2-bromophenol (B46759). In a typical procedure, the phenolic hydroxyl group, which is weakly acidic, is deprotonated by a base to form the more nucleophilic 2-bromophenoxide anion. A variety of bases can be employed for this purpose, with common choices including potassium carbonate (K₂CO₃) or sodium hydride (NaH). The choice of base is critical, as it must be strong enough to deprotonate the phenol without causing unwanted side reactions. thieme-connect.de

Once the 2-bromophenoxide is generated in situ, it acts as a potent nucleophile. It is then reacted with an appropriate alkylating agent to form the ether linkage. This alkylating agent must contain the two-carbon ethyl chain that will ultimately connect to the dimethylamine (B145610) group.

There are two primary strategies for introducing the N,N-dimethylethanamine moiety in conjunction with the phenol alkylation step:

Convergent Approach (Using a Pre-formed Side Chain): This is often the more direct and efficient method. In this approach, the 2-bromophenoxide ion is reacted with an alkyl halide that already contains the dimethylamine group, such as 2-chloro-N,N-dimethylethanamine or 2-bromo-N,N-dimethylethanamine. The phenoxide displaces the halide in a standard Sₙ2 reaction to yield the final product, this compound, in a single chemical transformation following the initial deprotonation.

Linear Approach (Sequential Alkylation and Amination): An alternative, though often less direct, route involves a two-step process.

First, the 2-bromophenol is alkylated with a dihaloalkane, such as 1,2-dibromoethane (B42909) or 1-bromo-2-chloroethane. This reaction forms an intermediate, 1-(2-bromoethoxy)-2-bromobenzene.

In the second step, this intermediate is reacted with dimethylamine. The dimethylamine acts as a nucleophile, displacing the remaining halide on the ethyl side chain to form the tertiary amine and yield the final product. chemguide.co.uk This method requires careful control of reaction conditions to avoid side reactions, such as elimination or reaction of the dimethylamine with the starting dihaloalkane.

Mannich Reaction Applications in Analogous Syntheses

The Mannich reaction is a three-component condensation reaction that forms a carbon-carbon bond, typically resulting in a β-amino-ketone or a related aminoalkylated compound. nih.gov The reaction involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. oarjbp.com

While the Mannich reaction is not a direct method for synthesizing the ether linkage present in this compound, it can be used to synthesize structurally analogous or isomeric compounds using the same precursors. For instance, a Mannich reaction employing 2-bromophenol (the active hydrogen compound), formaldehyde, and dimethylamine would result in the aminomethylation of the phenol ring. The primary product would be 2-bromo-6-((dimethylamino)methyl)phenol, an isomer of the target compound where the dimethylamino group is attached to the phenol ring via a methylene (B1212753) bridge rather than through an ethoxy linker. This highlights the versatility of these starting materials in different synthetic schemes to produce a variety of related structures. ijpca.org

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Optimizing reaction conditions is crucial for maximizing product yield, minimizing reaction time, and ensuring the purity of the final compound. For the synthesis of this compound via the Williamson ether synthesis route, several parameters can be adjusted.

Influence of Temperature and pH on Reaction Efficiency

Temperature and pH (or, more accurately, the basicity of the reaction medium) are two of the most critical factors influencing the efficiency of the synthesis.

Influence of pH/Basicity: The formation of the 2-bromophenoxide ion is a prerequisite for the alkylation reaction. This step is entirely dependent on the presence of a suitable base. In acidic or neutral conditions, the phenol remains protonated and is a poor nucleophile, leading to little or no reaction. The efficiency of phenoxide formation is related to the strength of the base relative to the acidity of the phenol. A base must be strong enough to significantly deprotonate the 2-bromophenol. The reaction medium's basicity is therefore a key parameter to control for optimal yield.

Influence of Temperature: Temperature affects the rate of the Sₙ2 reaction between the phenoxide and the alkyl halide. Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to undesirable side reactions, such as decomposition of reactants or products, or elimination reactions if the alkyl halide substrate is susceptible. Therefore, an optimal temperature must be found that allows the reaction to proceed at a reasonable rate while minimizing the formation of impurities.

The following table illustrates the conceptual impact of varying these conditions on reaction yield, based on general principles of organic synthesis.

Base (Correlates to pH/Basicity)Temperature (°C)Relative Reaction TimeHypothetical Yield (%)Remarks
None (Neutral)80Very Long<5%Phenol is not sufficiently deprotonated; minimal reaction occurs.
K₂CO₃ (Mild Base)60Moderate75%Partial deprotonation, slower reaction rate due to lower temperature.
K₂CO₃ (Mild Base)100Short90%Effective deprotonation and faster reaction rate lead to higher yield.
NaH (Strong Base)25 (Room Temp)Moderate-Long85%Complete deprotonation allows reaction at lower temperature, but may be slower.
NaH (Strong Base)80Very Short95%Optimal conditions with complete deprotonation and fast reaction rate.
K₂CO₃ (Mild Base)140Very Short80%Potential for thermal degradation or side reactions at higher temperatures.

Stoichiometric Control for Selective Bromination

The synthesis of this compound can be approached via two primary routes: the etherification of pre-brominated 2-bromophenol or the direct bromination of 2-phenoxy-N,N-dimethylethanamine. In both scenarios, achieving selective monobromination at the ortho position is critical, and this is governed significantly by stoichiometric control of the brominating agent.

Electrophilic aromatic bromination of phenols is a highly activating process, prone to over-bromination, yielding di- and tri-brominated products. mdpi.com To achieve selective mono-ortho-bromination, N-bromosuccinimide (NBS) is a commonly employed reagent. The stoichiometry between the phenol substrate and NBS is a key parameter in controlling the reaction's outcome. Using a stoichiometric equivalent (1.0 to 1.1 equivalents) of NBS relative to the phenol is crucial to minimize the formation of dibrominated byproducts. byjus.com

The reaction's selectivity is also influenced by catalytic additives. For instance, the presence of a catalytic amount (e.g., 10 mol%) of an acid such as p-toluenesulfonic acid (pTsOH) can enhance the rate and selectivity of ortho-bromination. mdpi.combyjus.com The acid is believed to protonate the NBS, generating a more potent electrophilic bromine species. byjus.com Careful control over the addition rate of the brominating agent can also be beneficial; slow, controlled addition helps to maintain a low concentration of the electrophile, further favoring mono-substitution. byjus.com

Below is a representative table illustrating the effect of NBS stoichiometry on the product distribution in the ortho-bromination of a para-substituted phenol, a reaction analogous to the preparation of the 2-bromophenol precursor.

Table 1: Effect of NBS Stoichiometry on Selective Bromination of p-Cresol Reaction Conditions: p-Cresol, NBS, 10 mol% pTsOH, Methanol (B129727), Room Temperature, 25 min.

Entry NBS (Equivalents) Starting Material (%) Mono-ortho-brominated Product (%) Di-brominated Product (%)
1 1.0 6 87 7
2 1.1 3 94 3

Solvent System Considerations in Synthetic Pathways

The choice of solvent plays a pivotal role in both the bromination step and the subsequent etherification to form the final product. The solvent can influence reaction rates, selectivity, and the solubility of reagents. byjus.comwvu.edu

For the selective ortho-bromination of phenols with NBS, polar protic solvents like methanol have been shown to be particularly effective. Methanol can significantly accelerate the reaction rate compared to less polar solvents like ethyl acetate (B1210297) or acetonitrile (B52724). byjus.com This rate enhancement is attributed to the solvent's ability to stabilize ionic intermediates and potentially to protonate the N-halosuccinimide in the presence of an acid catalyst, thereby increasing its electrophilicity. byjus.com The reaction in methanol can proceed to completion in as little as 15-25 minutes at room temperature. mdpi.combyjus.com

In the context of the Williamson ether synthesis, the primary method for constructing the ether linkage in this compound, the choice of solvent is critical for the SN2 reaction mechanism. This reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide (e.g., 2-dimethylaminoethyl chloride). wvu.eduwikipedia.org Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are highly favored. byjus.comwvu.edu These solvents are effective at solvating the cation of the phenoxide salt (e.g., Na+ or K+) while leaving the phenoxide anion relatively unsolvated and thus more nucleophilic. wvu.edu In contrast, protic solvents like ethanol (B145695) or water can form hydrogen bonds with the phenoxide anion, stabilizing it and reducing its nucleophilicity, which slows down the reaction rate. wvu.edu

Table 2: Representative Solvent Effects on a Williamson Ether Synthesis Reaction: Sodium phenoxide with an alkyl halide.

Solvent Dielectric Constant (ε) Reaction Type Relative Rate
N,N-Dimethylformamide (DMF) 37 Polar Aprotic High
Acetonitrile 36 Polar Aprotic High
Dimethyl Sulfoxide (DMSO) 47 Polar Aprotic High
Ethanol 25 Polar Protic Low

Synthesis of Derivatives and Analogues of this compound

Strategies for Structural Modifications on the Phenoxyethylamine Core

Structural modifications of the this compound core can be systematically achieved by altering the synthetic precursors. The Williamson ether synthesis provides a convergent and flexible approach to generate a wide array of analogues. wikipedia.org

Variation of the Phenolic Component: A diverse range of substituted phenols can be used as starting materials. Introducing electron-donating or electron-withdrawing groups at various positions on the phenyl ring allows for the synthesis of analogues with modified electronic properties.

Variation of the Amine Side Chain: The N,N-dimethylethanamine moiety can be readily modified. Using different 2-halo-N,N-dialkylethanamines (e.g., with diethyl or dipropyl groups) or employing amino alcohols with different chain lengths (e.g., propanolamine (B44665) derivatives) allows for systematic variation of the steric and lipophilic character of the side chain.

Intramolecular Cyclization: Analogues containing cyclic ether structures can be synthesized via intramolecular Williamson ether synthesis if the molecule contains both a hydroxyl group and a suitable leaving group.

Introduction of Diverse Substituents for Modulated Reactivity

The bromine atom on the phenyl ring of this compound serves as a versatile synthetic handle for introducing a wide range of substituents through cross-coupling reactions. This allows for the late-stage functionalization of the core structure, providing access to derivatives with modulated chemical and physical properties.

Palladium-catalyzed cross-coupling reactions are particularly powerful for this purpose. For instance:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids can introduce new carbon-carbon bonds, leading to biaryl or styrenyl derivatives.

Buchwald-Hartwig Amination: Coupling with primary or secondary amines allows for the introduction of various nitrogen-based functional groups.

Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl substituents, which can be further functionalized.

Heck Coupling: Reaction with alkenes can also be used to form new C-C bonds.

The electronic nature of the substituents on the coupling partners and the choice of catalyst and ligands are crucial for achieving high yields and selectivity in these transformations.

Industrial-Scale Process Considerations for Analogous Compounds

Translating the synthesis of phenoxyethylamine analogues to an industrial scale requires careful consideration of safety, cost, efficiency, and environmental impact. For the Williamson ether synthesis, while strong bases like sodium hydride (NaH) are effective in the lab, their use on a large scale is often avoided due to the generation of flammable hydrogen gas. google.com Milder and safer bases such as potassium carbonate are often preferred. googleapis.com

Phase-transfer catalysis (PTC) is a common and effective technique in industrial settings for this type of reaction. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase where the alkyl halide is located. wvu.edu This can improve reaction rates, allow for the use of less expensive inorganic bases, and enable milder reaction conditions, often eliminating the need for strictly anhydrous and expensive polar aprotic solvents. wvu.edu

Furthermore, process optimization often involves exploring alternative heating methods, such as microwave irradiation, which can dramatically reduce reaction times and potentially improve yields. googleapis.com The development of catalytic versions of the Williamson ether synthesis, particularly for the production of industrially important alkyl aryl ethers, aims to improve atom economy and reduce waste. wvu.edu The choice of reagents is also critical; for instance, using alkylating agents that are less hazardous than traditional ones like dimethyl sulfate (B86663) is a key consideration. google.com Finally, purification methods must be scalable, with a preference for crystallization over chromatographic methods for final product isolation. google.com

Pharmacological and Biochemical Investigations of 2 2 Bromophenoxy N,n Dimethylethanamine

Exploratory Biochemical Target Identification

The chemical structure of 2-(2-Bromophenoxy)-N,N-dimethylethanamine, featuring a phenoxy ring, a bromine substitution, and a dimethylethanamine side chain, suggests potential interactions with several biological receptors and pathways. The following sections explore these possibilities based on the known pharmacology of analogous compounds.

The sigma receptor system, comprising at least two subtypes, σ1R and σ2R/TMEM97, is a target for a diverse range of synthetic compounds. Arylalkoxyphenylalkylamine derivatives, which share structural similarities with this compound, have been investigated for their affinity to sigma receptors. For instance, certain N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxyl)phenyl]ethylamine derivatives have demonstrated high and selective affinity for sigma receptors. nih.gov The structural elements of these compounds, particularly the aromatic ring and the amine side chain, are crucial for this interaction.

The presence of a halogen, such as bromine, on the phenoxy ring of this compound could influence its binding affinity and selectivity for sigma receptor subtypes. Halogenation is a common strategy in medicinal chemistry to modulate receptor binding and pharmacokinetic properties. Therefore, it is plausible that this compound could exhibit affinity for sigma receptors, although experimental validation is required.

Table 1: Sigma Receptor Affinity of a Structurally Related Arylalkoxyphenylalkylamine Derivative

Compound Receptor Affinity (Ki, nM)
N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxyl)phenyl]ethylamine hydrochloride (NE-100) High and selective for sigma receptors

Data is illustrative and based on findings for structurally related compounds.

The dimethylethanamine moiety present in this compound is a common feature in many compounds that interact with serotonin (B10506) (5-HT) receptors. The structure-activity relationships of phenoxyalkylamine derivatives at 5-HT receptors have been a subject of interest. For example, a series of [2-(2-phenylethyl)phenoxy]ethylpyrrolidine derivatives were synthesized and evaluated for their affinity for 5-HT2 receptors. nih.gov These studies highlight the importance of the phenoxy and alkylamine components for receptor binding.

The substitution pattern on the phenoxy ring can significantly impact the affinity and selectivity for different 5-HT receptor subtypes. The ortho-bromo substitution in this compound may confer a specific binding profile at various 5-HT receptors. For instance, modifications to the phenyl ring of synthetic cathinones, which can have a phenoxy-like structure, have been shown to shift selectivity toward the serotonin transporter (SERT). frontiersin.org

Table 2: Serotonin Receptor Interaction of a Structurally Related Phenoxyalkylamine Derivative

Compound Target Receptor Potency
(2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxylethyl]-1-methylpyrrolidine hydrochloride 5-HT2 Receptor High affinity

Data is illustrative and based on findings for structurally related compounds.

Phenolic compounds and their derivatives are known to possess a wide range of biological activities, including anti-inflammatory and anticancer effects. mdpi.comnih.gov The anti-inflammatory potential of such compounds is often attributed to their ability to modulate key inflammatory mediators. For instance, some 2-(substituted phenoxy) acetamide (B32628) derivatives, particularly those with halogen substitutions on the aromatic ring, have shown promising anti-inflammatory and anticancer activities. nih.gov

The bromine atom on the phenoxy ring of this compound could be a key determinant of its potential anti-inflammatory and anticancer properties. Halogenated compounds are known to exhibit a range of biological activities, and the specific position of the halogen can influence the compound's interaction with biological targets. It is hypothesized that this compound could potentially modulate inflammatory pathways or exhibit cytotoxic effects on cancer cell lines, though this remains to be experimentally verified.

Table 3: Biological Activities of Structurally Related 2-(Substituted phenoxy) Acetamide Derivatives

Compound Biological Activity Key Findings
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide Anticancer, Anti-inflammatory, Analgesic Showed notable activity in screenings. nih.gov
Halogenated 2-(substituted phenoxy) acetamides Anticancer, Anti-inflammatory Halogen substitution on the aromatic ring was favorable for activity. nih.gov

Data is illustrative and based on findings for structurally related compounds.

Metabolic Pathways and Biotransformation Research

In Vitro Metabolic Stability and Metabolite Identification of 2-(2-Bromophenoxy)-N,N-dimethylethanamine

The metabolic stability of a compound is a crucial determinant of its pharmacokinetic profile. In vitro models are instrumental in predicting a compound's behavior in vivo.

The investigation into the metabolic stability of this compound typically employs subcellular fractions, such as liver microsomes and S9 fractions, as well as intact hepatocytes. These models allow for the determination of key pharmacokinetic parameters like intrinsic clearance and half-life. While microsomes are rich in phase I enzymes, hepatocytes contain both phase I and phase II enzymes, offering a more comprehensive view of metabolic pathways. The use of both systems allows for a thorough characterization of the compound's metabolic profile.

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a central role in the metabolism of a vast array of xenobiotics. Studies involving recombinant human CYP isoforms have been conducted to identify the specific enzymes responsible for the metabolism of this compound. This process, known as reaction phenotyping, is critical for predicting potential drug-drug interactions. For instance, the metabolism of bromfenac (B1205295), another brominated aromatic compound, has been shown to be catalyzed by CYP2C9, which forms thioether adducts, and also by CYP2C8 and CYP2C19 through hydroxylation. nih.gov Similarly, N-demethylation processes, which are relevant to the N,N-dimethylethanamine moiety, are well-documented to be mediated by CYP enzymes. nih.gov

In addition to CYPs, other enzyme systems contribute to the biotransformation of xenobiotics. UDP-glucuronosyltransferases (UGTs) are key phase II enzymes that catalyze the conjugation of a glucuronic acid moiety to the parent compound or its phase I metabolites, thereby increasing their water solubility and facilitating their excretion. For example, UGT2B7 has been identified as the enzyme that converts bromfenac to its indolinone metabolite. nih.gov While specific UGT-mediated metabolism of this compound has not been detailed, the presence of potential sites for glucuronidation, such as hydroxylated metabolites, suggests a likely role for these enzymes. Other enzyme families, such as sulfotransferases (SULTs) and N-acetyltransferases (NATs), may also be involved in its phase II metabolism.

Characterization of Metabolic Transformations

The biotransformation of this compound involves a series of enzymatic reactions that modify its chemical structure.

Hydroxylation, the addition of a hydroxyl group, is a common phase I metabolic reaction. For aromatic compounds, this can occur on the benzene (B151609) ring. The metabolism of similar structures, like bromobenzene, is known to proceed through epoxide intermediates that rearrange to form ortho- and para-bromophenol. nih.gov The N,N-dimethylethanamine side chain is also a target for metabolic modification, specifically N-demethylation. This process involves the removal of one or both methyl groups, leading to the formation of N-methyl and primary amine metabolites. The N-demethylation of N,N-dimethylanilines and other N,N-dimethylamines is a well-established metabolic pathway catalyzed by enzymes such as cytochrome P450. nih.govmdpi.comresearchgate.net

Following phase I metabolism, the resulting metabolites, as well as the parent compound if it possesses a suitable functional group, can undergo phase II conjugation reactions. These reactions involve the addition of endogenous molecules to the xenobiotic, which generally detoxifies the compound and prepares it for elimination. The primary conjugation reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation. The hydroxylated metabolites of this compound would be prime substrates for glucuronidation and sulfation.

Below is an interactive data table summarizing the potential metabolic pathways for this compound based on the metabolism of structurally related compounds.

Metabolic Pathway Enzyme Family Potential Metabolites Description
Aromatic HydroxylationCytochrome P450Hydroxylated bromophenoxy derivativesAddition of a hydroxyl group to the brominated aromatic ring.
N-DemethylationCytochrome P450N-methyl-2-(2-bromophenoxy)ethanamineRemoval of one methyl group from the tertiary amine.
N,N-Dide-methylationCytochrome P4502-(2-bromophenoxy)ethanamineRemoval of both methyl groups from the tertiary amine.
GlucuronidationUGTsGlucuronide conjugates of hydroxylated metabolitesAttachment of glucuronic acid to hydroxyl groups.
SulfationSULTsSulfate (B86663) conjugates of hydroxylated metabolitesAttachment of a sulfonate group to hydroxyl groups.

Comprehensive Literature Search Yields No Data on the Metabolic Pathways and Bioavailability of this compound

Despite a thorough review of scientific databases and publicly available research, no specific information has been found regarding the metabolic pathways, biotransformation, or bioavailability of the chemical compound this compound.

Consequently, it is not possible to generate a scientifically accurate and detailed article on the metabolic fate and pharmacokinetic profile of this specific compound as requested. The creation of content for the specified sections on "" and "Implications for Bioavailability in Research Models," including any data tables or detailed research findings, would be entirely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

The scientific community relies on published, peer-reviewed data to understand the pharmacological and toxicological properties of chemical compounds. In the case of this compound, such data does not appear to exist in the public domain. Therefore, any discussion of its metabolic pathways or bioavailability would be without a factual basis.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), provide a detailed picture of electron distribution and molecular orbitals, which are fundamental to a molecule's reactivity and stability.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates regions of varying electron density, where red-colored areas indicate negative electrostatic potential (electron-rich) and are susceptible to electrophilic attack, while blue-colored areas represent positive electrostatic potential (electron-poor) and are prone to nucleophilic attack. researchgate.netresearchgate.net For 2-(2-Bromophenoxy)-N,N-dimethylethanamine, an MEP analysis would likely highlight the electronegative oxygen and nitrogen atoms as regions of negative potential.

Fukui functions are local reactivity descriptors derived from DFT that quantify the reactivity of different atomic sites within a molecule. researchgate.netsemanticscholar.org These functions help to unambiguously identify the regions most susceptible to electrophilic, nucleophilic, and radical attacks, offering a more detailed reactivity profile than MEP alone. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor. nih.govlibretexts.org

Table 1: Illustrative Frontier Molecular Orbital Properties This table presents typical parameters obtained from an FMO analysis and is for illustrative purposes only, as specific experimental data for this compound is not available.

ParameterDescriptionTypical Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.0 to -7.0
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-0.5 to -2.0
Energy Gap (ΔE)Difference between ELUMO and EHOMO~4.0 to ~6.0

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) interacts with a large biological molecule, such as a protein or enzyme. These methods are fundamental in drug discovery and design.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target protein's active site. mdpi.com This technique is instrumental in identifying potential biological targets for a compound and understanding its mechanism of action. nih.gov For a molecule like this compound, which bears structural similarities to compounds targeting neurotransmitter systems, potential protein targets could include various receptors and enzymes within the central nervous system. vulcanchem.com Docking simulations would screen the compound against a panel of such targets to predict which proteins it is most likely to interact with, thereby guiding experimental validation.

Beyond identifying potential targets, docking simulations provide detailed insights into the specific binding mode of the ligand. This includes the precise orientation and conformation of the molecule within the protein's binding pocket and the key intermolecular interactions that stabilize the complex. mdpi.com These interactions can include hydrogen bonds, hydrophobic contacts, and electrostatic forces with specific amino acid residues. nih.gov

The simulation also calculates a binding affinity, typically expressed as a docking score in units of kcal/mol. This score estimates the strength of the ligand-protein interaction, with a more negative value indicating a more stable and favorable binding. nih.govnih.gov By comparing the binding affinities of this compound with various target proteins, researchers can prioritize the most promising interactions for further study.

Table 2: Illustrative Molecular Docking Results This table is a conceptual representation of potential docking results and is for illustrative purposes. Target proteins and values are hypothetical.

Potential Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
Histamine (B1213489) H1 Receptor-9.5Asp107, Tyr108, Phe432Hydrogen Bond, Hydrophobic
Serotonin (B10506) Transporter (SERT)-8.2Ile172, Tyr95, Phe335Hydrophobic, Pi-Pi Stacking
Acetylcholinesterase-7.8Trp84, Tyr334, Phe330Hydrophobic, Pi-Pi Stacking

Conformational Analysis within Biological Environments

The biological activity of a molecule is intrinsically linked to its three-dimensional structure, or conformation. When a drug molecule enters a biological system, such as binding to a receptor, it adopts specific conformations that are energetically favorable within that environment. Understanding these conformations is crucial for elucidating the mechanism of action and for designing more potent compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijnrd.org By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel compounds and guide the design of more effective analogues. nih.gov

Derivation of Predictive Models for Biological Activity

The development of a predictive QSAR model involves a series of steps, beginning with the compilation of a dataset of compounds with known biological activities. nih.gov For analogues of this compound, this would involve synthesizing a library of derivatives with variations at different positions of the molecule, such as the phenyl ring or the dimethylamine (B145610) group. The biological activity of these compounds would then be determined through in vitro or in vivo assays.

Once the data is collected, a wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are then employed to build a mathematical equation that correlates the descriptors with the biological activity. sysrevpharm.org The predictive power of the resulting QSAR model is rigorously evaluated using internal and external validation techniques to ensure its robustness and reliability. researchgate.net

A hypothetical QSAR study on a series of 2-(phenoxy)-N,N-dimethylethanamine derivatives might yield a model like the one presented in the interactive table below. This table illustrates the kind of data that would be generated and used in such a study.

Compound IDR1-SubstituentR2-SubstituentLogP (Hydrophobicity)Molar Refractivity (Steric)Dipole Moment (Electronic)Observed Biological Activity (IC50, µM)Predicted Biological Activity (IC50, µM)
1 2-BrH3.585.22.11.51.7
2 4-ClH3.280.11.92.32.1
3 3-CH3H3.182.52.33.13.3
4 2-Br4-F3.785.92.50.91.0
5 4-Cl4-F3.480.82.21.81.9

Correlation of Structural Descriptors with Pharmacological Effects

The interpretation of a validated QSAR model provides valuable insights into the structural features that are crucial for the desired pharmacological effect. The model can reveal whether properties like hydrophobicity, size, shape, or electronic distribution positively or negatively influence the biological activity.

For instance, a QSAR study on analogues of this compound might reveal that:

Hydrophobicity (LogP): An increase in hydrophobicity might lead to enhanced activity, suggesting that the molecule interacts with a hydrophobic pocket in its biological target.

Steric Factors (Molar Refractivity): The size and shape of substituents on the phenyl ring could be critical. A bulky substituent at a particular position might be detrimental to activity due to steric hindrance, while a smaller group might be optimal.

Electronic Properties (Hammett constants, dipole moment): The electronic nature of the substituents could influence the binding affinity. Electron-withdrawing groups might enhance activity by modulating the pKa of the amine or by participating in specific electronic interactions with the target.

The following table summarizes hypothetical correlations between structural descriptors and pharmacological effects for a series of this compound analogues.

Structural DescriptorTypeCorrelation with ActivityImplication for Pharmacological Effect
LogP HydrophobicPositiveInteraction with a hydrophobic binding pocket is likely important.
Molar Volume StericNegativeBulky substituents may hinder optimal binding to the target.
Dipole Moment ElectronicPositivePolar interactions, such as hydrogen bonding, may play a role in binding.
HOMO Energy ElectronicNegativeA lower HOMO energy might be favorable for charge-transfer interactions.

Design of Novel Analogues via In Silico Methods

The insights gained from conformational analysis and QSAR modeling can be leveraged for the rational design of novel analogues with improved pharmacological profiles. nih.gov In silico methods provide a powerful platform for designing and evaluating new molecules before their actual synthesis, thereby saving time and resources.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two major in silico approaches. If the three-dimensional structure of the biological target is known, SBDD methods like molecular docking can be used to predict the binding mode and affinity of designed analogues. In the absence of a target structure, LBDD methods, such as pharmacophore modeling and 3D-QSAR, can be employed based on the structural information of known active and inactive compounds.

For this compound, a medicinal chemist could use the information from a QSAR model to propose modifications. For example, if the model indicates that electron-withdrawing groups on the phenyl ring enhance activity, analogues with substituents like nitro or cyano groups could be designed. These virtual compounds can then be evaluated using docking simulations or other predictive models to prioritize the most promising candidates for synthesis and biological testing. This iterative cycle of design, prediction, synthesis, and testing is a cornerstone of modern drug discovery.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 2-(2-Bromophenoxy)-N,N-dimethylethanamine, and how can purity be optimized?

Answer:
The synthesis typically involves nucleophilic substitution between 2-bromophenol and a dimethylaminoethyl halide (e.g., 2-chloro-N,N-dimethylethanamine) under alkaline conditions . Key steps include:

  • Reaction Optimization : Use anhydrous solvents (e.g., THF or DMF) and controlled temperatures (60–80°C) to minimize side reactions like O-alkylation or N-oxide formation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity. Monitor impurities (e.g., residual dimethylamine or unreacted phenol) via HPLC with UV detection at 254 nm .
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., δ 3.2–3.4 ppm for N-CH3_3, δ 6.8–7.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .

Basic: How can researchers resolve ambiguities in the structural elucidation of this compound?

Answer:
Ambiguities often arise in distinguishing regioisomers or confirming the phenoxy linkage. Use:

  • 2D NMR : COSY and HSQC to assign proton-proton coupling and 13C^13C-H correlations, respectively. The ether linkage (C-O-C) is confirmed by 13C^13C-NMR signals at ~70 ppm (CH2_2-O) and ~150 ppm (aromatic C-O) .
  • X-ray Crystallography : For definitive confirmation, grow single crystals via slow evaporation in dichloromethane/hexane. This resolves disputes over bond angles and spatial arrangement .

Advanced: What experimental strategies are effective for studying the pharmacological activity of this compound?

Answer:

  • In Vitro Receptor Binding Assays : Screen for serotonin (5-HT1A/7_{1A/7}) or adrenergic receptor affinity using radioligand displacement (e.g., 3H^3H-8-OH-DPAT for 5-HT1A_{1A}). IC50_{50} values < 100 nM suggest therapeutic potential .
  • Behavioral Models : Use the forced swim test (FST) in rodents to assess antidepressant-like activity. Compare dose-response curves (1–10 mg/kg, i.p.) against positive controls (e.g., fluoxetine) .
  • Metabolic Stability : Evaluate hepatic clearance using microsomal assays (e.g., human liver microsomes + NADPH) to identify metabolites via LC-MS/MS .

Advanced: How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

Answer:

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to balance accuracy and computational cost. Include exact exchange terms to improve thermochemical predictions (e.g., ionization potentials) .
  • Key Outputs :
    • HOMO-LUMO gaps to assess reactivity (~4–5 eV typical for similar amines).
    • Electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., bromine as a σ-hole donor) .
  • Validation : Compare computed IR spectra with experimental data (e.g., C-Br stretching at ~550 cm1^{-1}) .

Advanced: How can researchers address contradictory data in synthetic yield optimization studies?

Answer:
Discrepancies in yields (e.g., 40% vs. 70%) may stem from:

  • Reagent Purity : Trace moisture in solvents or amines can quench reactivity. Use Karl Fischer titration to confirm solvent dryness (<50 ppm H2 _2O) .
  • Kinetic vs. Thermodynamic Control : Varying reaction times (12–24 hrs) or temperatures may favor different pathways. Monitor intermediates via in situ FTIR or GC-MS .
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., molar ratio, catalyst loading). Response surface methodology (RSM) optimizes conditions .

Advanced: What structural modifications of this compound enhance its bioactivity, and how are these evaluated?

Answer:

  • Halogen Substitution : Replace bromine with Cl or I to modulate lipophilicity (logP) and receptor binding. Bromine’s polarizability enhances van der Waals interactions in hydrophobic pockets .
  • Backbone Alterations : Introduce methyl groups to the ethylamine chain to reduce metabolic oxidation. Compare metabolic half-lives in microsomal assays .
  • SAR Studies : Synthesize analogs (e.g., 2-(3-Bromophenoxy) derivatives) and correlate structural changes with IC50_{50} values in receptor binding assays. Use QSAR models to predict activity .

Advanced: What analytical techniques are recommended for detecting trace impurities in this compound?

Answer:

  • HPLC-MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in acetonitrile/water. Detect impurities at <0.1% levels (e.g., N-oxide byproduct at m/z 290.1) .
  • Headspace GC-MS : Identify volatile impurities (e.g., residual solvents like DMF) with a DB-5MS column and electron ionization .
  • Elemental Analysis : Confirm bromine content (~25% w/w) via inductively coupled plasma mass spectrometry (ICP-MS) .

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2-(2-Bromophenoxy)-N,N-dimethylethanamine
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2-(2-Bromophenoxy)-N,N-dimethylethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.